molecular formula C7H7NO2S2 B14685402 6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- CAS No. 34419-05-1

6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL-

Cat. No.: B14685402
CAS No.: 34419-05-1
M. Wt: 201.3 g/mol
InChI Key: INNXFNOPKIFUDJ-UHFFFAOYSA-N
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Description

6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- typically involves multiple stepsSubsequent steps involve the formation of pyrazole through the reaction between α,β-alkynyls and hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar multi-step synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions

6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 6-CHLOROMETHYL-2,3-DIHYDRO-(1,4)DITHIINO(2,3-C)PYRROLE-5,7-DIONE
  • 6-PHENYL-2,3-DIHYDRO-(1,4)DITHIINO(2,3-C)PYRROLE-5,7-DIONE
  • 6-(2-METHOXY-PHENYL)-2,3-DIHYDRO-(1,4)DITHIINO(2,3-C)PYRROLE-5,7-DIONE

Uniqueness

6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its heterocyclic structure. This unique combination of elements and structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

34419-05-1

Molecular Formula

C7H7NO2S2

Molecular Weight

201.3 g/mol

IUPAC Name

6-methyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione

InChI

InChI=1S/C7H7NO2S2/c1-8-6(9)4-5(7(8)10)12-3-2-11-4/h2-3H2,1H3

InChI Key

INNXFNOPKIFUDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)SCCS2

Origin of Product

United States

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